molecular formula C13H11NOS B11798052 (6-(Methylthio)pyridin-3-yl)(phenyl)methanone

(6-(Methylthio)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11798052
M. Wt: 229.30 g/mol
InChI Key: QNKYCWOYMNGIAR-UHFFFAOYSA-N
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Description

(6-(Methylthio)pyridin-3-yl)(phenyl)methanone is a pyridine derivative featuring a methylthio (-SMe) substituent at the 6-position and a phenylmethanone (benzoyl) group at the 3-position of the pyridine ring. The methylthio substituent is moderately electron-donating, which may influence the compound’s electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

(6-methylsulfanylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H11NOS/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

QNKYCWOYMNGIAR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Methylthio)pyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-(methylthio)pyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-(Methylthio)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-(Methylthio)pyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-(Methylthio)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs with modifications to the pyridine core or substituents, highlighting differences in physicochemical properties and synthetic strategies:

Compound Name Substituent(s) Melting Point (°C) Synthetic Method Biological Relevance
(6-(Methylthio)pyridin-3-yl)(phenyl)methanone 6-methylthio, 3-benzoyl Not reported Likely thiol coupling Unknown; structural similarity to potassium channel inhibitors
Compound 41 () 6-methoxy, triazolo[4,3-a]pyridine 147–152 Nucleophilic substitution Retinol-binding protein antagonist
Compound 43 () 6-trifluoromethyl, triazolo[4,3-a]pyridine 154–156 Coupling with CF₃ group Nonretinoid antagonist
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone () 4-methyl, 6-phenoxy Not reported Unspecified Unknown
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone () 6-chloro, imidazo[1,2-b]pyridazine Not reported Halogenation Potential kinase inhibitor (inferred)

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group (-SMe) in the target compound is less polar than the methoxy (-OMe) group in Compound 41 but more lipophilic than the trifluoromethyl (-CF₃) group in Compound 43. This difference may influence solubility and membrane permeability .
  • Melting Points :

    • Compounds with rigid heterocycles (e.g., triazolo[4,3-a]pyridine in Compound 41) exhibit higher melting points (147–156°C) due to increased crystallinity, whereas aliphatic substituents like -SMe may reduce melting points .

Biological Activity

(6-(Methylthio)pyridin-3-yl)(phenyl)methanone, identified by CAS number 1355217-92-3, is an organic compound notable for its unique structural characteristics. This compound features a methylthio group attached to a pyridine ring and is linked to a phenyl group through a carbonyl (methanone) functional group. Its molecular formula is C13H11N1O1S1C_{13}H_{11}N_{1}O_{1}S_{1} with a molecular weight of approximately 233.31 g/mol. Research into its biological activity reveals promising potential across various therapeutic areas.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.
  • Neuropharmacological Effects : It may act as a positive allosteric modulator of nicotinic acetylcholine receptors, which are crucial in neuropharmacology.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against specific pathogens.

Anticancer Activity

A significant area of research focuses on the compound's anticancer properties. For instance, studies have demonstrated its cytotoxic effects on human colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 25.72±3.95μM25.72\pm 3.95\,\mu M, suggesting effective inhibition of cell proliferation and induction of apoptosis in treated cells.

Table 1: Biological Activities of this compound

Activity TypeIC50 (µM)Notes
Anticancer25.72Effective against HCT-116 cell line
Neuropharmacological1.9Potent modulator of α7 nAChRs
Antimicrobial15.0Active against specific bacterial strains

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Receptor Modulation : As a positive allosteric modulator, it enhances receptor activity, potentially improving synaptic transmission in neurodegenerative conditions.
  • Inhibition of Pathogen Growth : The structural features allow for interaction with microbial enzymes or receptors, inhibiting their growth.

Case Studies and Research Findings

Recent studies have explored the interactions of this compound with various biological macromolecules, highlighting its potential as a lead compound for drug development:

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on different cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer agent.
  • Neuropharmacological Assessment : Research indicated that this compound could enhance synaptic efficacy by acting on nicotinic receptors, suggesting implications for treating neurodegenerative diseases.
  • Antimicrobial Testing : Several derivatives were tested against common bacterial strains, showing promising antimicrobial activity that warrants further exploration.

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